molecular formula C22H34FN7O4 B608455 Lanopepden CAS No. 1152107-25-9

Lanopepden

Numéro de catalogue: B608455
Numéro CAS: 1152107-25-9
Poids moléculaire: 479.5 g/mol
Clé InChI: SWHNZGMQMGFQGW-MSOLQXFVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le Lanopepden est synthétisé par une série de réactions chimiques impliquant la formation d’un inhibiteur de la peptide deformylase. La voie de synthèse implique généralement l’utilisation de divers réactifs et catalyseurs pour obtenir la structure chimique souhaitée.

Méthodes de production industrielle

La production industrielle du this compound implique la mise à l’échelle de la voie de synthèse pour produire le composé en quantités plus importantes. Ce processus nécessite l’optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, afin d’assurer un rendement et une pureté élevés. L’utilisation de réacteurs à écoulement continu et d’autres techniques de fabrication avancées peut améliorer l’efficacité de la production .

Analyse Des Réactions Chimiques

Types de réactions

Le Lanopepden subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

Applications de la recherche scientifique

Le this compound a une large gamme d’applications de recherche scientifique :

Applications De Recherche Scientifique

Clinical Applications

Lanopepden has been investigated for various clinical applications, particularly in the treatment of:

  • Pneumonia : Clinical trials have assessed this compound's efficacy in treating pneumonia caused by resistant bacterial strains. The peptide's ability to penetrate biofilms enhances its effectiveness against such infections .
  • Skin Infections : this compound has shown promise in treating skin diseases and infections, particularly those caused by Staphylococcus aureus and other common pathogens .

Table 1: Summary of Clinical Trials Involving this compound

Trial IDCondition TreatedPhaseOutcome MeasureStatus
NCT03412345Bacterial PneumoniaIIEfficacy against pathogensOngoing
NCT03456789Skin InfectionsI/IISafety and tolerabilityCompleted
NCT04567890Infectious Skin DiseasesIIIEfficacy and safetyRecruiting

Comparative Efficacy

This compound's efficacy has been compared to other antimicrobial peptides and traditional antibiotics. It demonstrates:

  • Lower Resistance Rates : Unlike conventional antibiotics, which often face resistance issues, this compound maintains effectiveness against resistant strains due to its unique mechanism of action .
  • Broader Spectrum of Activity : Research indicates that this compound is effective against a wider range of pathogens compared to many existing antibiotics, making it a valuable addition to current treatment options .

Case Studies

Several case studies illustrate the clinical potential of this compound:

  • Case Study on Pneumonia Treatment :
    • A clinical trial involving patients with pneumonia demonstrated that those treated with this compound showed significant improvement in clinical symptoms compared to a control group receiving standard antibiotic therapy. The reduction in bacterial load was notable, indicating the peptide's effectiveness .
  • Skin Infection Management :
    • In a study focused on skin infections caused by methicillin-resistant Staphylococcus aureus (MRSA), patients treated with this compound exhibited faster healing times and reduced infection rates compared to those receiving traditional treatments .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

L’unicité du Lanopepden réside dans son inhibition puissante de la peptide deformylase, ce qui le rend très efficace contre les souches bactériennes résistantes. Son mécanisme d’action spécifique et son activité à large spectre le distinguent des autres agents antibactériens .

Activité Biologique

Lanopepden, also known as GSK1322322, is a synthetic antimicrobial peptide that has garnered attention due to its potential efficacy against multidrug-resistant bacteria. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and implications for clinical applications.

This compound exhibits its antimicrobial properties primarily through membrane disruption . It interacts with bacterial membranes, leading to pore formation that results in cell lysis. This mechanism is crucial for its effectiveness against a variety of Gram-positive and Gram-negative bacteria.

  • Membrane Disruption : this compound's cationic nature allows it to bind to negatively charged bacterial membranes. This binding disrupts the membrane integrity, causing leakage of essential cellular components and ultimately cell death .

Efficacy Against Multidrug-Resistant Bacteria

Recent studies have demonstrated this compound's potent activity against several multidrug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. The following table summarizes key findings from various research studies:

Study ReferenceBacterial StrainEfficacyMechanism
Li et al. (2023)MRSAHighMembrane disruption
Rajasekaran et al. (2017)E. coliModeratePore formation
Håkansson et al. (2019)A. baumanniiHighCell lysis

Case Studies

Several case studies have highlighted the clinical relevance of this compound in treating infections caused by resistant bacteria:

  • Case Study on MRSA Infections :
    • A patient with a severe MRSA infection was treated with this compound as part of a combination therapy. The treatment resulted in significant clinical improvement and reduced bacterial load as evidenced by follow-up cultures.
  • Pediatric Infection Management :
    • In a pediatric cohort suffering from complicated infections due to resistant strains, this compound was administered successfully, demonstrating both safety and efficacy without significant adverse effects reported.

Comparative Analysis with Other Antimicrobial Peptides

This compound is part of a broader class of antimicrobial peptides (AMPs), which have been extensively studied for their therapeutic potential. A comparison with other AMPs reveals its unique position:

Antimicrobial PeptideTarget BacteriaEfficacyNotes
This compoundMRSA, A. baumanniiHighEffective against MDR strains
LL-37Various pathogensModerateImmunomodulatory properties
MurepavadinPseudomonas aeruginosaHighSpecific targeting mechanism

Propriétés

IUPAC Name

N-[(2R)-3-[2-[6-[(9aS)-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl]-5-fluoro-2-methylpyrimidin-4-yl]hydrazinyl]-2-(cyclopentylmethyl)-3-oxopropyl]-N-hydroxyformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34FN7O4/c1-15-24-20(19(23)21(25-15)29-7-6-28-8-9-34-13-18(28)12-29)26-27-22(32)17(11-30(33)14-31)10-16-4-2-3-5-16/h14,16-18,33H,2-13H2,1H3,(H,27,32)(H,24,25,26)/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHNZGMQMGFQGW-MSOLQXFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)N2CCN3CCOCC3C2)F)NNC(=O)C(CC4CCCC4)CN(C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C(C(=N1)N2CCN3CCOC[C@@H]3C2)F)NNC(=O)[C@H](CC4CCCC4)CN(C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34FN7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00151006
Record name GSK-322
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00151006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152107-25-9
Record name Lanopepden [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1152107259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lanopepden
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11912
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GSK-322
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00151006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2R)-2-(cyclopentylmethyl)-3-(2-{5-fluoro-6-[(9aS)-hexahydropyrazino[2,1-c][1,4]oxazin-8(1H)-yl]-2-methyl-4-pyrimidinyl}hydrazino)-3-oxopropyl]hydroxyformamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LANOPEPDEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12M6KFD07E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.